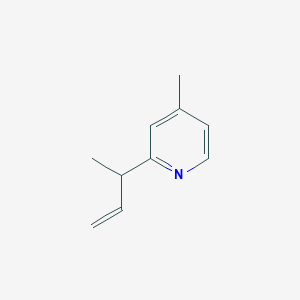
Pyridine, 4-methyl-2-(1-methyl-2-propenyl)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Buten-2-yl)-4-methylpyridine is an organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Buten-2-yl)-4-methylpyridine can be achieved through several methods. One common approach involves the alkylation of 4-methylpyridine with 3-buten-2-yl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyridine ring, facilitating the nucleophilic attack on the alkyl halide.
Industrial Production Methods
On an industrial scale, the production of 2-(3-Buten-2-yl)-4-methylpyridine may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel may be employed to enhance the reaction efficiency. The use of advanced purification techniques like distillation and chromatography ensures the removal of impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Buten-2-yl)-4-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst (e.g., palladium on carbon) can convert the compound to its saturated analogs.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid like aluminum chloride.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Saturated pyridine derivatives.
Substitution: Halogenated pyridines.
Aplicaciones Científicas De Investigación
2-(3-Buten-2-yl)-4-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(3-Buten-2-yl)-4-methylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-3-buten-2-ol: Shares a similar butenyl group but differs in the presence of a hydroxyl group.
4-Methylpyridine: Lacks the butenyl substituent, making it less reactive in certain chemical reactions.
3-Buten-2-yl Acetate: Contains an ester functional group instead of the pyridine ring.
Uniqueness
2-(3-Buten-2-yl)-4-methylpyridine is unique due to the combination of the butenyl group and the pyridine ring, which imparts distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
113985-36-7 |
|---|---|
Fórmula molecular |
C10H13N |
Peso molecular |
147.22 g/mol |
Nombre IUPAC |
2-but-3-en-2-yl-4-methylpyridine |
InChI |
InChI=1S/C10H13N/c1-4-9(3)10-7-8(2)5-6-11-10/h4-7,9H,1H2,2-3H3 |
Clave InChI |
ZYFVPQVOKNXVGN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)C(C)C=C |
SMILES canónico |
CC1=CC(=NC=C1)C(C)C=C |
Sinónimos |
Pyridine, 4-methyl-2-(1-methyl-2-propenyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


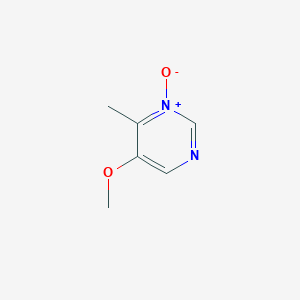
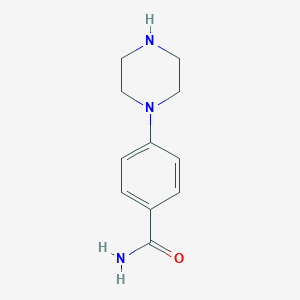
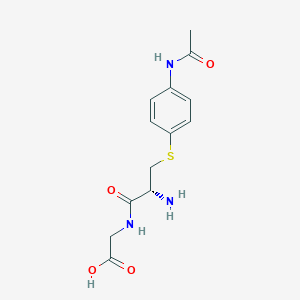
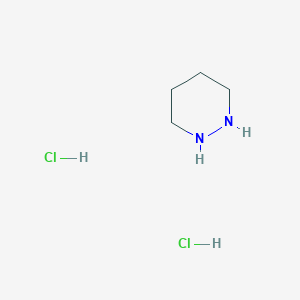
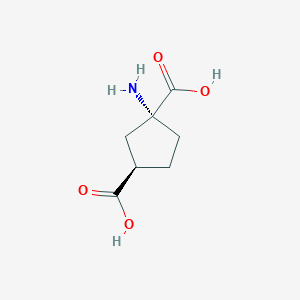
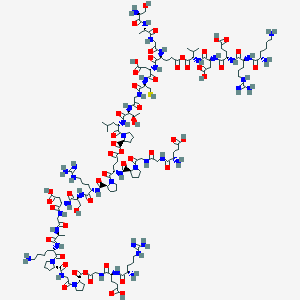
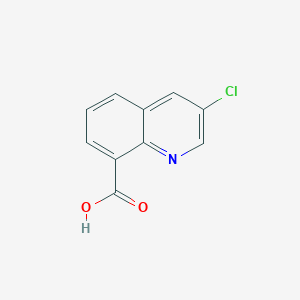
![2,3-Dihydrofuro[2,3-c]pyridine](/img/structure/B55237.png)
![2,3-Dihydrothieno[2,3-c]pyridine](/img/structure/B55239.png)
![2-[6-[(Quinolin-2-yl)methoxy]naphthalen-2-yl]propanoic acid](/img/structure/B55240.png)
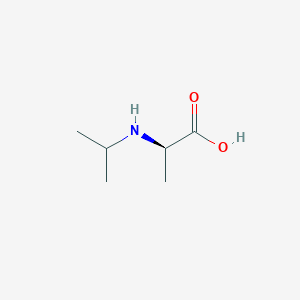
![5-Chloro-4-methylidenebicyclo[3.2.0]heptan-6-one](/img/structure/B55242.png)
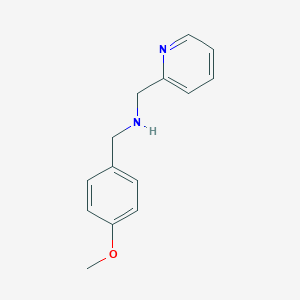
![(2S)-2-[[(4S)-17-[Methyl(methylsulfonyl)amino]-2-oxo-3-azatricyclo[13.3.1.16,10]icosa-1(18),6,8,10(20),15(19),16-hexaen-4-yl]methylamino]-N-(2-methylpropyl)hexanamide](/img/structure/B55244.png)
